molecular formula C22H27ClN4O3S B2710835 (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1351664-11-3

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2710835
M. Wt: 462.99
InChI Key: CLJMFFGZZIBPCS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

A study by J. Shim et al. (2002) explored the molecular interactions of a CB1 cannabinoid receptor antagonist, providing insights into the conformational analysis and pharmacophore models. This research underscores the potential of structurally complex compounds for targeting specific receptors, which could be relevant to the compound for receptor-ligand interaction studies (J. Shim et al., 2002).

Antibacterial and Enzyme Inhibition

Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with potent bacterial biofilm inhibition and MurB enzyme inhibitory activity. This study highlights the compound's potential for antibacterial applications and as a model for enzyme inhibition research, which may be applicable to exploring the therapeutic potentials of the compound (Ahmed E. M. Mekky & S. Sanad, 2020).

Synthesis and Structural Characterization

Hong-Shui Lv et al. (2013) reported on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives. Such studies are crucial for understanding the structural properties of new compounds, which aids in the design and development of molecules with desired biological activities (Hong-Shui Lv et al., 2013).

Antimicrobial and Anticancer Activity

Kanubhai D. Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. Their approach to combining different biologically active heterocyclic entities for enhanced activity could inform similar strategies for the compound , emphasizing the importance of structural diversity for biological efficacy (Kanubhai D. Katariya et al., 2021).

Molecular Docking Studies

M. Patil et al. (2021) conducted synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. This research demonstrates the utility of computational tools in predicting the biological activity of new compounds, suggesting a pathway for the computational evaluation of the compound (M. Patil et al., 2021).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3S/c1-16-22(17(2)27(24-16)19-9-14-31(29,30)15-19)26-12-10-25(11-13-26)21(28)8-7-18-5-3-4-6-20(18)23/h3-8,19H,9-15H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJMFFGZZIBPCS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one

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